4-butylpyrrolidin-2-one
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Overview
Description
Preparation Methods
4-Butylpyrrolidin-2-one can be synthesized through various methods. One common synthetic route involves the reaction of butylamine with gamma-butyrolactone under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
4-Butylpyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into various amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include butylamine derivatives, carboxylic acids, and substituted pyrrolidinones .
Scientific Research Applications
4-Butylpyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-butylpyrrolidin-2-one involves its interaction with various molecular targets. It acts as a solvent, facilitating the dissolution and interaction of reactants in chemical reactions . In biological systems, it can enhance the permeability of cell membranes, aiding in the delivery of drugs and other bioactive molecules .
Comparison with Similar Compounds
4-Butylpyrrolidin-2-one is unique compared to other similar compounds due to its lower toxicity and higher chemical stability . Similar compounds include:
N-methyl-2-pyrrolidone: Known for its high solvency power but has higher toxicity.
N,N-dimethylacetamide: Another solvent with good solvency but faces regulatory restrictions due to its toxicity.
Dimethyl sulfoxide: Widely used as a solvent but has higher volatility and toxicity compared to this compound.
This compound stands out as a safer and more stable alternative, making it a preferred choice in various applications .
Properties
CAS No. |
457893-17-3 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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